
Bismuth trimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth trimer, also known as bismuth subsalicylate, is a compound that is commonly used in medicine as an antacid and anti-diarrheal agent. It is a white, odorless, and tasteless powder that is insoluble in water. Bismuth trimer has been extensively studied for its various properties and applications in different fields, including scientific research.
Wirkmechanismus
Bismuth trimer exerts its effects by binding to the surface of bacteria and viruses, preventing them from attaching to host cells and causing infection. It also has anti-inflammatory properties, which help to reduce inflammation and pain in the body. Bismuth trimer is also known to inhibit the growth of certain cancer cells, making it a potential anticancer agent.
Biochemical and physiological effects:
Bismuth trimer is well-tolerated by the body and has minimal side effects. It is not absorbed by the body and is excreted unchanged in feces. Bismuth trimer has been shown to have a protective effect on the gastrointestinal mucosa, reducing the risk of ulcers and other gastrointestinal disorders. It has also been shown to have antioxidant properties, which help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
Bismuth trimer is a versatile compound that has many advantages for use in laboratory experiments. It is stable, non-toxic, and easy to handle, making it a safe and reliable choice for researchers. However, its insolubility in water can make it difficult to work with in certain experiments, and its low solubility in organic solvents can limit its use in some organic reactions.
Zukünftige Richtungen
There are many potential future directions for the study of Bismuth trimer trimer. One area of research is the development of new applications for Bismuth trimer trimer in medicine, such as its use in the treatment of cancer and other diseases. Another area of research is the development of new synthesis methods for Bismuth trimer trimer, which could improve its properties and make it more useful for a wider range of applications. Finally, the study of the biochemical and physiological effects of Bismuth trimer trimer could lead to a better understanding of its mechanisms of action and potential therapeutic uses.
Synthesemethoden
Bismuth trimer is synthesized by reacting Bismuth trimer oxide with salicylic acid in the presence of sodium hydroxide. The reaction produces Bismuth trimer subsalicylate and water. The resulting compound is then purified and dried to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Bismuth trimer has been widely used in scientific research for its unique properties and applications. It has been used as a contrast agent in X-ray imaging, as a marker in electron microscopy, and as a catalyst in organic synthesis. Bismuth trimer has also been studied for its antimicrobial and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
12595-63-0 |
|---|---|
Produktname |
Bismuth trimer |
Molekularformel |
C31H48O2 |
Molekulargewicht |
626.9412 g/mol |
InChI |
InChI=1S/3Bi |
InChI-Schlüssel |
QDOAVFZGLCBVQL-UHFFFAOYSA-N |
SMILES |
[Bi].[Bi].[Bi] |
Kanonische SMILES |
[BiH].[BiH].[BiH] |
Synonyme |
Bismuth trimer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



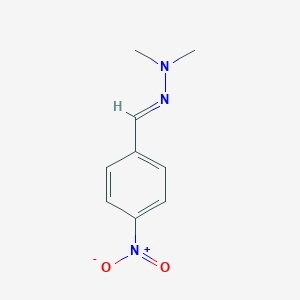
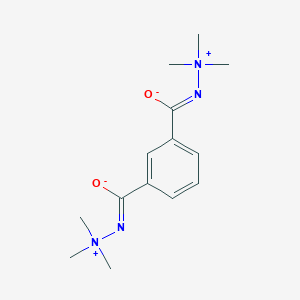
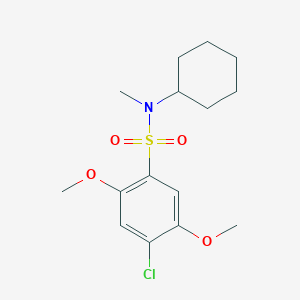
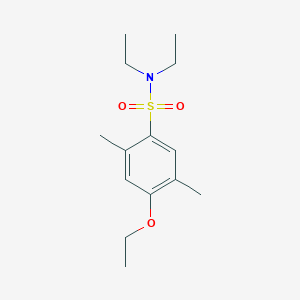
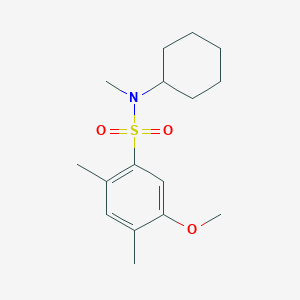
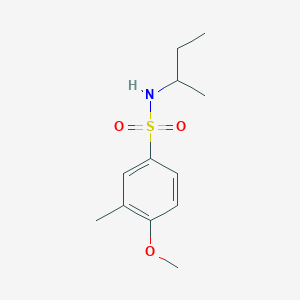
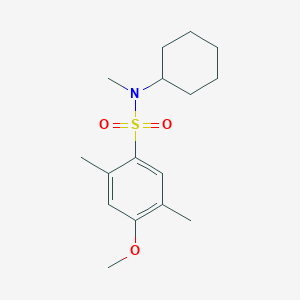
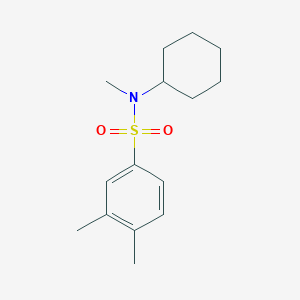
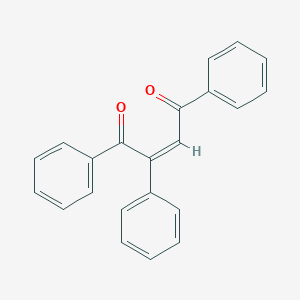
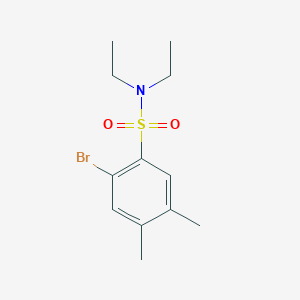
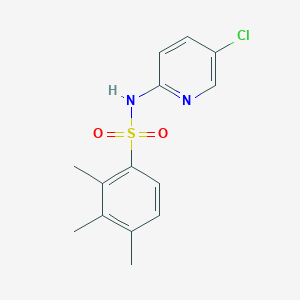

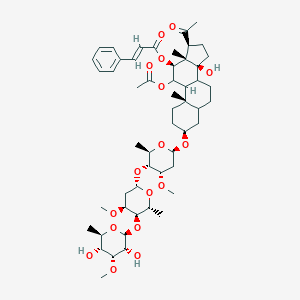
![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)